![molecular formula C22H25N7O2S B2779219 1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189478-20-3](/img/structure/B2779219.png)
1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a piperazine ring, a triazole ring, and a pyrimidine ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions depending on the conditions and reagents used . For example, pyrimidine derivatives can participate in a variety of reactions due to the reactivity of the pyrimidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and location of polar functional groups .科学的研究の応用
Synthesis and Potential Applications
The chemical compound , due to its complex structure, appears to be closely related to a family of compounds with diverse biological and pharmacological activities. Although the specific compound was not directly found in the literature, related compounds provide insights into the potential applications and significance of such chemical structures in scientific research. These insights come from studies on similar compounds, particularly focusing on their synthesis and biological activities.
Synthesis of Related Compounds : The synthesis of similar compounds, such as 1,2,4-triazolopyrimidines and pyrazolo[1,5-a]pyrimidines, has been reported with potential antihypertensive, antimicrobial, and anticancer activities. These compounds are synthesized through various chemical reactions, indicating the chemical versatility and potential utility of the related compound for developing new therapeutic agents (Bayomi et al., 1999), (Abdelriheem et al., 2017).
Biological Activities and Applications : Compounds with structural similarities exhibit a range of biological activities, including antihypertensive, 5-HT2 antagonist activities, and potential as adenosine receptor antagonists. These activities suggest that the compound could be explored for its effects on cardiovascular health, neurological functions, and as a potential candidate for drug development (Watanabe et al., 1992), (Baraldi et al., 2012).
Antimicrobial and Anticancer Potential : The antimicrobial and anticancer potential of related compounds highlights the importance of such chemical structures in medicinal chemistry. The ability to design and synthesize derivatives with enhanced biological activities is crucial for the development of new therapeutic agents against various diseases (El Ghani et al., 2022), (Soliman et al., 2020).
作用機序
Target of Action
The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of these targets can halt cell cycle progression, making them attractive targets for cancer therapeutics .
Mode of Action
The compound interacts with its targets by binding to the active sites of CDK4/cyclin D1 and CDK6/cyclin D1, inhibiting their activity . This results in a dose-dependent degradation of CDK4 and CDK6 . The compound achieves this by recruiting Cereblon, a substrate receptor for the CRL4 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins .
Biochemical Pathways
The inhibition of CDK4/cyclin D1 and CDK6/cyclin D1 disrupts the cell cycle, preventing cells from transitioning from the G1 phase to the S phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on these proteins for uncontrolled proliferation .
Result of Action
The compound’s action results in the selective degradation of CDK4 and CDK6 . This has been observed in Jurkat cells, where maximum degradation occurred at a concentration of 0.25uM . In Molt4 cells, proteomics analysis confirmed the selective degradation of CDK4 and CDK6 following treatment with 250 nM of the compound for 5 hours .
Safety and Hazards
将来の方向性
Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include the development of more efficient synthesis methods, detailed studies of its physical and chemical properties, and biological testing to determine its potential as a pharmaceutical or other biologically active compound .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
12-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2S/c1-2-10-28-21(31)20-16(8-15-32-20)29-18(24-25-22(28)29)6-7-19(30)27-13-11-26(12-14-27)17-5-3-4-9-23-17/h3-5,8-9,15H,2,6-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNFLNCQUHHUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
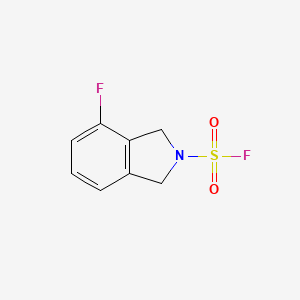

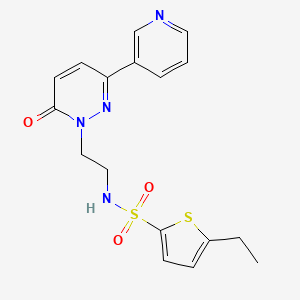

![(2Z)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-N-(4-sulfamoylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2779145.png)
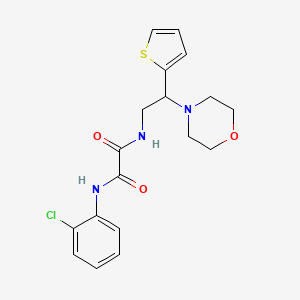
![ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate](/img/structure/B2779149.png)
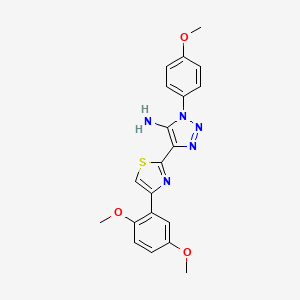
![1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2779151.png)
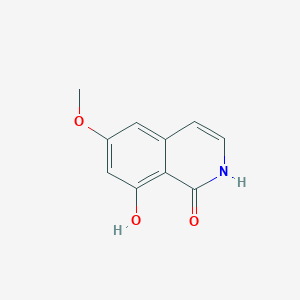
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2779153.png)
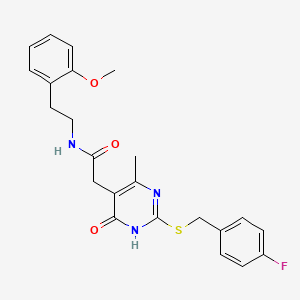
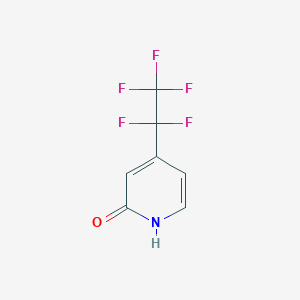
![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2779159.png)
